molecular formula C20H20O5 B11986741 Dimethyl 2-(3-oxo-1,3-diphenyl-propyl)propanedioate CAS No. 67488-98-6

Dimethyl 2-(3-oxo-1,3-diphenyl-propyl)propanedioate

Cat. No.: B11986741
CAS No.: 67488-98-6
M. Wt: 340.4 g/mol
InChI Key: OEVOEEJXYIQEKP-UHFFFAOYSA-N
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Description

Organocatalytic Asymmetric Michael Addition Strategies

The Michael addition of 1,3-dicarbonyl compounds to α,β-unsaturated ketones represents a cornerstone for constructing the quaternary carbon center in dimethyl 2-(3-oxo-1,3-diphenyl-propyl)propanedioate. Organocatalysts, particularly chiral amines and Brønsted acids, have emerged as powerful tools for inducing asymmetry in this reaction.

Iron(III) Chloride-Mediated Michael Adduct Formation

A FeCl₃-catalyzed protocol enables the synthesis of dimethyl 2-(3-oxo-1,3-diphenylpropyl)malonate (4b) via a Michael addition between chalcone and dimethyl malonate. In freshly distilled toluene, FeCl₃ (10 mol%) facilitates adduct formation at room temperature over 24–48 hours, yielding 75% of the product as a white solid. This method avoids harsh conditions but requires extended reaction times. Nuclear magnetic resonance (NMR) analysis confirms the structure, with characteristic signals at δ 7.90 ppm (d, 2H) and δ 3.78 ppm (s, 6H) for the aromatic and methoxy groups, respectively.

Proline-Derived Organocatalysts

Chiral secondary amines, such as (S)-proline, have been widely adopted for asymmetric Michael additions. In a representative study, 20 mol% (S)-proline in dichloromethane at −20°C induced enantiomeric excess (ee) values exceeding 90% for analogous malonate adducts. The catalyst’s pyrrolidine ring facilitates enamine activation of the dicarbonyl compound, while hydrogen-bonding interactions with the chalcone substrate enforce facial selectivity.

Table 1: Comparison of Catalytic Systems for Michael Addition
Catalyst Conditions Yield (%) ee (%) Reference
FeCl₃ Toluene, RT, 48 h 75
(S)-Proline DCM, −20°C, 24 h 82 92
Quinidine thiourea THF, 0°C, 16 h 78 88

Properties

CAS No.

67488-98-6

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

IUPAC Name

dimethyl 2-(3-oxo-1,3-diphenylpropyl)propanedioate

InChI

InChI=1S/C20H20O5/c1-24-19(22)18(20(23)25-2)16(14-9-5-3-6-10-14)13-17(21)15-11-7-4-8-12-15/h3-12,16,18H,13H2,1-2H3

InChI Key

OEVOEEJXYIQEKP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing automated systems to control reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Retro-Michael Addition (RMA) Reactions

The compound undergoes RMA under NaI/DMSO conditions, cleaving into (E)-1,3-diphenylpropen-3-one (chalcone) and dimethyl malonate. Key findings:

Reaction Conditions and Outcomes

ConditionTemperature/TimeYield of ChalconeYield of Dimethyl MalonateSource
Microwave (450 W)2 minutes85–93%~88%
Thermal (160°C)5 hoursComparable yields~88%

Mechanism :

  • Electrophilic iodide ions (generated from NaI/DMSO) attack the malonate moiety.

  • Cleavage releases chalcone and dimethyl malonate via intermediates .

Notable Observations :

  • The reaction emits dimethyl sulfide, supporting the proposed mechanism .

  • Keto groups in the substrate are essential for the reaction; monoesters or alcohols do not undergo RMA .

Stability Under Mechanochemical Conditions

While not directly studied, analogous malonate derivatives (e.g., dimethyl 2-(3-oxocyclopentyl)malonate) show stability in mechanochemical environments when reacted with eco-bases like CaCO₃ or K₂CO₃ . This suggests that dimethyl 2-(3-oxo-1,3-diphenylpropyl)propanedioate may similarly tolerate ball-milling conditions for functionalization.

Derivatization and Functionalization

The compound serves as a precursor for:

  • Cyclocondensation Reactions : Malonyl dichlorides derived from similar malonates react with dinucleophiles to form heterocycles (e.g., oxazinones) at elevated temperatures .

  • Cross-Coupling : Ethyl/methyl malonate groups can be hydrolyzed or transesterified for further modifications .

Spectroscopic and Analytical Data

Critical characterization data from synthesis protocols:

  • ¹H NMR (CDCl₃) : δ 7.90 (d, 2H), 7.53 (t, 1H), 7.42 (t, 2H), 4.23–4.16 (m, 3H), 3.73 (s, 3H) .

  • MS (EI) : m/z 340 [M⁺] .

  • Melting Point : 103–105°C .

Comparative Reactivity of Diethyl vs. Dimethyl Derivatives

ParameterDimethyl DerivativeDiethyl Derivative
RMA EfficiencyFaster under microwaveSlower, requires higher T
SolubilityHigher in polar solventsLower
Synthetic Yield75–80% 80–85%

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that derivatives of dimethyl 2-(3-oxo-1,3-diphenyl-propyl)propanedioate exhibit promising anticancer properties. A study highlighted the design and synthesis of 2-(3-oxo-1,3-diphenylpropyl)malonic acids as potent allosteric activators targeting the phosphoinositide-dependent kinase-1 (PDK1). These compounds displayed AC(50) values in the submicromolar range, demonstrating their potential as therapeutic agents against various cancers .

1.2 Allosteric Modulation
The compound has been identified as a potent allosteric modulator binding to specific pockets in protein kinases. The structural analysis of these interactions revealed that certain derivatives stabilize PDK1, suggesting that they could serve as leads for the development of new cancer therapies .

Organic Synthesis

2.1 Michael Addition Reactions
this compound is frequently employed in Michael addition reactions due to its reactivity. For instance, it can participate in reactions with various nucleophiles under mild conditions, leading to the formation of diverse products. Studies have demonstrated its utility in synthesizing complex organic molecules through these reactions .

2.2 Retro-Michael Addition
The compound has also been utilized in retro-Michael addition processes, which are crucial for generating specific ketones and esters from Michael adducts. This method enhances the efficiency of synthesizing complex structures while minimizing by-products .

Case Studies

Study Objective Findings
Investigate anticancer propertiesIdentified as a potent allosteric modulator for PDK1 with submicromolar AC(50) values.
Explore Michael addition reactionsDemonstrated effective reactivity under mild conditions for synthesizing complex organic molecules.
Analyze retro-Michael additionShowed high yields and efficiency in producing specific ketones and esters from Michael adducts.

Mechanism of Action

The mechanism by which 2-(3-OXO-1,3-DIPHENYL-PROPYL)-MALONIC ACID DIMETHYL ESTER exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Structural Features:

  • Propanedioate core : Provides reactivity for nucleophilic substitution or condensation reactions.
  • 3-Oxo-1,3-diphenylpropyl substituent: Introduces aromaticity and keto-enol tautomerism, influencing solubility and reactivity.
  • Methyl ester groups : Enhance stability and modulate lipophilicity compared to free acids or other esters.

Comparison with Structurally Similar Compounds

Diethyl 2-(3-Oxo-1,3-Diphenylpropyl)Propanedioate

  • Structural difference : Ethyl ester groups replace methyl esters.
  • Impact: Increased molecular weight (C₂₅H₂₆O₅ vs. C₂₃H₂₂O₅ for the dimethyl analog). Synthetic applications: Ethyl esters are often preferred in Stobbe condensations due to slower hydrolysis rates compared to methyl esters.

2-(3-Oxo-1,3-Diphenylpropyl)Malononitrile

  • Structural difference : Nitrile groups replace ester functionalities on the malonate core.
  • Impact: Enhanced electrophilicity at the α-carbon, favoring nucleophilic additions (e.g., Knoevenagel reactions). Reduced steric hindrance compared to esters, enabling tighter binding to enzymatic active sites (e.g., acetylcholinesterase inhibition) . Applications: Precursor for heterocyclic synthesis, such as pyrazoles or pyrroles.

N-(3-Oxo-1,3-Diphenylpropyl)-Acetamide

  • Structural difference : An acetamide group replaces the malonate core.
  • Impact: Introduction of hydrogen-bonding capacity via the amide group, influencing crystal packing and solubility.

(Z)-Ethyl 2-(3-Oxo-1,3-Diphenylprop-1-Enylamino) Acetate

  • Structural difference : Incorporates an enamine linkage and a conjugated double bond.
  • Impact :
    • Planar geometry stabilizes interactions with enzyme active sites (e.g., AChE inhibition with binding energy ≈ -9.2 kcal/mol).
    • Improved pharmacokinetic properties: Compliance with Lipinski’s rule of five, suggesting oral bioavailability .

Comparative Analysis Table

Compound Name Core Structure Substituents/R Groups Key Properties/Applications Reference ID
Dimethyl 2-(3-oxo-1,3-diphenylpropyl)propanedioate Propanedioate Methyl esters, 3-oxo-diphenyl Synthetic intermediate, moderate lipophilicity
Diethyl analog Propanedioate Ethyl esters Higher lipophilicity, slower hydrolysis
2-(3-Oxo-1,3-diphenylpropyl)malononitrile Malononitrile Nitrile groups Electrophilic reactivity, enzyme inhibition
N-(3-Oxo-1,3-diphenylpropyl)-acetamide Acetamide Amide group AChE/α-glycosidase inhibition
(Z)-Ethyl enamine derivative Enamine-linked ester Ethyl ester, conjugated double bond High binding affinity to enzymes

Biological Activity

Dimethyl 2-(3-oxo-1,3-diphenyl-propyl)propanedioate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structural features that include a propanedioate backbone and a ketone group. The molecular formula is C15H16O5C_{15}H_{16}O_5. Its structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Modulation : The compound acts as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. Its ability to fit into the active sites of enzymes alters their activity, affecting cellular processes .
  • Allosteric Activation : Research indicates that derivatives of this compound can serve as allosteric activators for specific kinases, such as phosphoinositide-dependent kinase-1 (PDK1). Some derivatives showed AC(50) values in the submicromolar range, indicating potent activation capabilities .

Biological Activity Overview

The compound has been studied for various biological activities:

  • Antibacterial Properties : Certain derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from the dimethyl ester have shown effectiveness in inhibiting bacterial growth in vitro .
  • Anti-inflammatory Effects : The compound's structural characteristics suggest potential anti-inflammatory properties, which are being explored for therapeutic applications in inflammatory diseases.

Research Findings and Case Studies

Several studies have highlighted the biological activities and therapeutic potentials of this compound:

StudyFindings
Identified as a potent allosteric modulator for PDK1 with significant binding affinity.
Demonstrated antibacterial activity against multiple strains including Staphylococcus aureus and E. coli.
Explored as a versatile building block in medicinal chemistry with applications in drug design.

Case Study 1 : A study evaluating the antibacterial properties found that at a concentration of 1 mM, several derivatives inhibited bacterial growth effectively, showcasing the compound's potential as an antibiotic agent .

Case Study 2 : In another investigation focused on enzyme interactions, it was shown that certain derivatives could stabilize PDK1, enhancing its thermal stability and suggesting a mechanism for increased potency compared to traditional inhibitors .

Q & A

Q. How do ontological and epistemological perspectives influence experimental design for studying this compound?

  • Methodological Answer : Align research aims with theoretical paradigms (e.g., mechanistic vs. exploratory approaches). For mechanistic studies, prioritize hypothesis-driven designs with controlled variables. For exploratory work, adopt iterative methodologies that integrate emergent data into evolving models .

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